Trifludimoxazin

Description

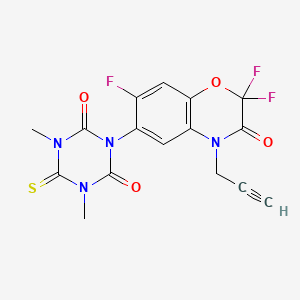

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHZOGYUMMIAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020461 | |

| Record name | Trifludimoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258836-72-4 | |

| Record name | Trifludimoxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258836-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifludimoxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258836724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifludimoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUDIMOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIF9B68IHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifludimoxazin's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifludimoxazin is a potent, fast-acting herbicide belonging to the 1,3,5-triazinane class of chemistry.[1] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of photodynamic events, culminating in rapid cell death and effective weed control. This technical guide provides an in-depth exploration of the molecular and physiological processes underlying this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a new protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed for the pre-emergence and post-emergence control of a wide range of broadleaf and some grass weeds.[2] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group G herbicide.[1] Its efficacy extends to weeds that have developed resistance to other herbicide modes of action, making it a valuable tool in modern weed management strategies.[3][4] this compound's unique molecular structure allows for strong binding to the PPO enzyme, leading to its potent herbicidal effects.[5]

The Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary target of this compound in plants is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1][3][6][7] PPO is the last common enzyme in the biosynthesis of both chlorophylls and heme.[1] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5]

The Porphyrin Biosynthesis Pathway

The inhibition of PPO by this compound disrupts the normal flow of the porphyrin biosynthesis pathway. This critical pathway is responsible for the production of essential molecules like chlorophyll, which is vital for photosynthesis, and heme, a component of cytochromes involved in respiration.

Molecular Interaction with PPO

This compound binds with high affinity to the active site of the PPO enzyme.[4] This binding is characterized by strong interactions with the enzyme's beta backbone, which are more extensive compared to other PPO-inhibiting herbicides like fomesafen or lactofen.[4] This strong binding effectively blocks the substrate, Protoporphyrinogen IX, from accessing the active site, thereby halting its conversion to Protoporphyrin IX.[5]

Physiological Consequences of PPO Inhibition

The inhibition of PPO by this compound triggers a series of cytotoxic events, ultimately leading to plant death.

Accumulation of Protoporphyrinogen IX

With the PPO enzyme blocked, its substrate, Protoporphyrinogen IX, accumulates within the plant cells.[5][6] This excess Protoporphyrinogen IX is then exported from the chloroplasts and mitochondria into the cytoplasm.[4]

Generation of Reactive Oxygen Species (ROS)

In the cytoplasm, Protoporphyrinogen IX is non-enzymatically oxidized to Protoporphyrin IX.[4] Protoporphyrin IX is a potent photosensitizer.[8] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[4]

Lipid Peroxidation and Membrane Damage

Singlet oxygen is extremely damaging to cellular components. It initiates a chain reaction of lipid peroxidation in cell membranes, leading to the loss of membrane integrity and leakage of cellular contents.[4] This rapid destruction of cell membranes is the ultimate cause of the necrotic lesions and rapid plant death observed after this compound application.[6]

Quantitative Data

The potency of this compound as a PPO inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values against PPO enzymes from various weed species, including those with known resistance to other PPO herbicides.

| Target Enzyme (from Amaranthus spp.) | This compound IC₅₀ (nM) | Saflufenacil IC₅₀ (nM) | Fomesafen IC₅₀ (nM) | Lactofen IC₅₀ (nM) |

| Wild-Type PPO2 | 1.8 | 13.1 | 54.1 | 108.2 |

| R128G mutant PPO2 | 2.5 | 15.4 | >10,000 | >10,000 |

| R128M mutant PPO2 | 3.1 | 18.2 | >10,000 | >10,000 |

| ΔG210 mutant PPO2 | 10.5 | 1,250 | 1,850 | 2,500 |

| Data adapted from a study on mutated Amaranthus spp. PPO2 enzymes expressed in Escherichia coli.[6] |

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of this compound on the PPO enzyme.

Objective: To determine the IC₅₀ value of this compound for the PPO enzyme.

Materials:

-

Purified or partially purified PPO enzyme from the target plant species.

-

Protoporphyrinogen IX (substrate).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with detergent).

-

Spectrofluorometer or spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the PPO enzyme.

-

Add different concentrations of this compound to the reaction mixtures and pre-incubate for a specific time.

-

Initiate the enzymatic reaction by adding the substrate, Protoporphyrinogen IX.

-

Monitor the formation of Protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~633 nm) or absorbance.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the PPO enzyme activity.

Quantification of Protoporphyrin IX Accumulation

This protocol describes a method to measure the in-planta accumulation of Protoporphyrin IX following this compound treatment.

Objective: To quantify the amount of Protoporphyrin IX in plant tissue after exposure to this compound.

Materials:

-

Plant tissue treated with this compound.

-

Untreated control plant tissue.

-

Extraction solvent (e.g., acetone:0.1 N NH₄OH).

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Protoporphyrin IX standard.

Procedure:

-

Harvest plant tissue at specific time points after this compound treatment.

-

Homogenize the tissue in the extraction solvent in the dark.

-

Centrifuge the homogenate to pellet the cell debris.

-

Filter the supernatant through a syringe filter.

-

Inject the filtered extract into the HPLC system.

-

Separate the porphyrins using a suitable column and mobile phase gradient.

-

Detect Protoporphyrin IX using a fluorescence detector (excitation ~405 nm, emission ~633 nm).

-

Quantify the amount of Protoporphyrin IX by comparing the peak area to a standard curve generated with known concentrations of a Protoporphyrin IX standard.

Determination of Chlorophyll Content

This protocol provides a method for measuring the chlorophyll content in plant leaves, which is expected to decrease following this compound treatment due to the inhibition of its biosynthesis.

Objective: To measure the total chlorophyll content in plant leaves.

Materials:

-

Plant leaf tissue.

-

80% acetone.

-

Spectrophotometer.

-

Mortar and pestle or homogenizer.

-

Centrifuge.

Procedure:

-

Weigh a known amount of fresh leaf tissue.

-

Grind the tissue in 80% acetone until it is completely white.

-

Transfer the homogenate to a centrifuge tube and centrifuge to pellet the debris.

-

Transfer the supernatant to a clean tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract in ml / 1000 * Fresh weight of tissue in g)

Conclusion

This compound's mechanism of action is a well-defined process centered on the potent and specific inhibition of the PPO enzyme. This targeted action disrupts the vital porphyrin biosynthesis pathway, leading to the light-dependent accumulation of a phototoxic intermediate, Protoporphyrin IX. The subsequent generation of reactive oxygen species causes rapid and irreversible damage to cell membranes, resulting in efficient and broad-spectrum weed control. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals working to understand and utilize this important herbicidal molecule.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | Hydrogen-rich water irrigation enhances fruit quality in ‘Flame Seedless’ grapes by regulating chlorophyll fluorescence parameters and antioxidant activities [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Mutation of Protoporphyrinogen IX Oxidase Gene Causes Spotted and Rolled Leaf and Its Overexpression Generates Herbicide Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves [ouci.dntb.gov.ua]

- 6. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of Protoporphyrinogen IX prior to Protoporphyrin IX in Intact Plants Treated with Protoporphyrinogen IX Oxidase-Inhibiting Herbicides | CiNii Research [cir.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Chemical Properties of Trifludimoxazin

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed by BASF.[1] It is the first of the triazinone chemical class of PPO inhibitors and is utilized for the pre-plant and pre-emergence control of a variety of broadleaf and grass weeds.[2][3] Its mode of action involves the inhibition of the PPO enzyme, which is critical for chlorophyll biosynthesis in plants, leading to the accumulation of photodynamic porphyrin precursors and subsequent cell death.[1][2] The IUPAC name for this compound is 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione.[2]

Chemical Properties

This compound possesses a unique heterocyclic structure with fluorine substitutions that enhance its binding affinity to PPO enzymes.[1] Below is a summary of its key chemical and physical properties.

| Property | Value |

| IUPAC Name | 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione |

| Chemical Formula | C₁₆H₁₁F₃N₄O₄S |

| Molecular Weight | 412.3 g/mol |

| Appearance | Light yellow to khaki solid |

| Boiling Point | 555.1 ± 60.0 °C (Predicted) |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) |

| pKa | -2.44 ± 0.20 (Predicted) |

| Water Solubility | 1.78 mg/L |

| Soil Adsorption (Koc) | 315–692 mL/g |

| Solubility in DMSO | 50 mg/mL (121.26 mM) |

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups to form different derivatives.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the alkylation of 3-fluorophenol.[1][6] The key steps involve the formation of a benzoxazine core, introduction of necessary functional groups, and final cyclization to form the triazinone ring.[2]

Summary of Key Synthesis Steps and Reagents

| Step | Reactant | Reagent/Conditions | Product |

| 1. Alkylation | 3-Fluorophenol (117) | Bromodifluorodimethylacetamide, K₂CO₃ | Aryloxyacetamide (118) |

| 2. Nitration | Aryloxyacetamide (118) | HNO₃/H₂SO₄, 0–5°C | Tetrasubstituted phenyl derivative (119) |

| 3. Reduction & Cyclization | Tetrasubstituted phenyl derivative (119) | H₂/Pd-C, Ethanol | Benzoxazinone derivative (120) |

| 4. Propargylation | Benzoxazinone derivative (120) | Propargyl bromide | Propargylated intermediate |

| 5. Protection | Propargylated intermediate | Phenyl carbamate | Protected intermediate (122) |

| 6. Cyclization | Protected intermediate (122) | N-methoxycarbonyl-N,N-dimethylthiourea (123), Base | This compound |

Source:[1]

Experimental Protocols

Detailed Synthesis of this compound

The following protocol is a detailed description of the synthetic route to this compound.

Step 1: Synthesis of Aryloxyacetamide (118)

-

To a solution of 3-fluorophenol (117) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃) as a base.

-

Add bromodifluorodimethylacetamide to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the aryloxyacetamide intermediate (118).[1]

Step 2: Synthesis of Tetrasubstituted Phenyl Derivative (119)

-

Cool a mixture of fuming nitric acid and sulfuric acid to 0–5°C.

-

Slowly add the aryloxyacetamide (118) to the cooled acid mixture while maintaining the temperature.

-

Stir the reaction mixture at this temperature for a specified time to allow for nitration.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the precipitate, wash with water until neutral, and dry to obtain the tetrasubstituted phenyl derivative (119).[1]

Step 3: Synthesis of Benzoxazinone Derivative (120)

-

Dissolve the nitro derivative (119) in ethanol.

-

Add a catalytic amount of palladium on carbon (Pd-C).

-

Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes spontaneous cyclization to form the benzoxazinone ring.

-

Monitor the reaction until completion, then filter off the catalyst.

-

Evaporate the solvent to obtain the benzoxazinone derivative (120).[1]

Step 4: Propargylation and Protection to yield Intermediate (122)

-

Dissolve the benzoxazinone (120) in an appropriate solvent and treat it with a base to deprotonate the ring nitrogen.

-

Add propargyl bromide to introduce the alkyne moiety.

-

Following propargylation, protect the amino group as a phenyl carbamate by reacting with phenyl chloroformate in the presence of a base.

-

Purify the resulting product to obtain the protected intermediate (122).[1][6]

Step 5: Final Cyclization to this compound

-

Treat the protected intermediate (122) with N-methoxycarbonyl-N,N-dimethylthiourea (123) under basic conditions.

-

This final step involves the cyclization to form the dimethylated thiocyanuric acid moiety.

-

After the reaction is complete, perform an aqueous work-up and purify the crude product by crystallization or column chromatography to yield this compound.[6]

Mode of Action and Biological Pathways

This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways.[1][7] This inhibition leads to a cascade of events within the plant cell, ultimately causing its death.

References

- 1. This compound | 1258836-72-4 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-508304) | 1258836-72-4 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 1258836-72-4 [m.chemicalbook.com]

- 5. This compound|T38655|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]

- 6. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]

- 7. apvma.gov.au [apvma.gov.au]

The Discovery and Development of Trifludimoxazin: A Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

A Technical Guide for Researchers and Scientists

Abstract

Trifludimoxazin is a novel, potent herbicide developed by BASF that targets the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It is designed for researchers, scientists, and professionals in the field of drug development and crop protection. The document details the unique chemical properties of this compound, its efficacy against a broad spectrum of weeds, including those resistant to other PPO inhibitors, and the experimental methodologies employed in its evaluation.

Introduction

The emergence of herbicide-resistant weeds poses a significant threat to global food security. This compound represents a significant advancement in weed management, offering a new tool for controlling problematic broadleaf and grass weeds.[3] It belongs to the triazinone class of PPO inhibitors and is the first to contain a triazinone heterocycle.[4][5] Its development was driven by the need for effective solutions against weeds that have developed resistance to existing herbicide chemistries, particularly other PPO inhibitors like diphenylethers.[4][5]

Chemical Profile and Synthesis

This compound, with the IUPAC name 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione, possesses a unique molecular structure that contributes to its high efficacy.[6]

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the alkylation of 3-fluorophenol.[4][7] The key steps, based on available literature, are outlined below.

References

- 1. This compound | 1258836-72-4 | Benchchem [benchchem.com]

- 2. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]

- 3. caws.org.nz [caws.org.nz]

- 4. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by Trifludimoxazin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a potent, new protoporphyrinogen oxidase (PPO)-inhibiting herbicide demonstrating significant efficacy against a wide spectrum of broadleaf weeds, including those resistant to other herbicide classes.[1][2] As a member of the triazinone chemical class, its mode of action centers on the disruption of the chlorophyll and heme biosynthesis pathways through the specific inhibition of the PPO enzyme (EC 1.3.3.4).[1] This guide provides a comprehensive technical overview of the molecular interactions, inhibitory kinetics, and experimental evaluation of this compound's effects on protoporphyrinogen oxidase.

Mechanism of Action: PPO Inhibition

Protoporphyrinogen oxidase is a critical enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key precursor in the biosynthesis of both chlorophyll in plants and heme in animals.[3] this compound acts as a competitive inhibitor, binding to the active site of the PPO enzyme, thereby preventing the substrate from binding.[1] This inhibition leads to the accumulation of protoporphyrinogen IX within the plant cells.[1][4]

Upon exposure to light, the accumulated protoporphyrinogen IX undergoes non-enzymatic oxidation to protoporphyrin IX in the cytoplasm.[1][3] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1][3] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.[1][3][4] This light-dependent mechanism results in the characteristic rapid necrotic lesions observed on susceptible plants treated with this compound.[3]

Signaling Pathway of PPO Inhibition by this compound

Quantitative Data: In Vitro Inhibition of PPO Enzymes

This compound has demonstrated potent inhibition of PPO enzymes, including those with mutations that confer resistance to other PPO-inhibiting herbicides. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other PPO inhibitors against wild-type and various mutant PPO2 enzymes from Amaranthus tuberculatus.

Table 1: IC50 Values (nM) of PPO Inhibitors against Wild-Type and Single-Mutant A. tuberculatus PPO2 Enzymes

| Enzyme Variant | This compound | Fomesafen | Lactofen | Saflufenacil |

| Wild-Type | 1.8 | 39.8 | 29.8 | 10.8 |

| ΔG210 | 4.8 | 1,280 | 1,560 | 28.8 |

| R128G | 2.8 | 2,870 | 2,130 | 1,180 |

| R128L | 2.5 | 3,580 | 2,980 | 1,560 |

| R128M | 2.9 | 2,980 | 2,560 | 1,280 |

| G399A | 1.9 | 1,580 | 1,280 | 1,130 |

Data sourced from "Inhibition profile of this compound towards PPO2 target site mutations".[1]

Table 2: IC50 Values (nM) of PPO Inhibitors against Double-Mutant A. tuberculatus PPO2 Enzymes

| Enzyme Variant | This compound | Fomesafen | Lactofen | Saflufenacil |

| ΔG210 + R128G | 12.8 | >10,000 | >10,000 | 2,580 |

| ΔG210 + R128L | 10.8 | >10,000 | >10,000 | 2,980 |

| ΔG210 + R128M | 11.8 | >10,000 | >10,000 | 2,870 |

Data sourced from "Inhibition profile of this compound towards PPO2 target site mutations".[1]

Experimental Protocols

Heterologous Expression and Purification of Recombinant PPO2

This protocol describes the expression and purification of wild-type and mutant PPO2 enzymes from Amaranthus species in Escherichia coli for use in in vitro inhibition assays.[1][5]

Experimental Workflow:

Methodology:

-

Gene Cloning and Mutagenesis: The coding sequence for the PPO2 enzyme is amplified from cDNA of the target weed species. For generating mutant enzymes, site-directed mutagenesis is performed to introduce specific amino acid substitutions.[6][7] The resulting gene fragments are then ligated into a suitable bacterial expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for purification.[8][9]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[8][10] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

-

Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[11] The cells are lysed, for example by sonication, and the cell debris is removed by centrifugation. The supernatant containing the soluble recombinant PPO2 is then subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose) to isolate the tagged protein.[9][11] The purified enzyme is then dialyzed to remove imidazole and stored for subsequent assays. The purity of the enzyme is assessed by SDS-PAGE.[11]

In Vitro PPO Inhibition Assay

This assay measures the inhibitory activity of this compound against purified recombinant PPO enzymes.[1]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl with a detergent like Tween-20), the purified PPO enzyme, and varying concentrations of this compound (or other inhibitors).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

-

Detection of Product Formation: The activity of the PPO enzyme is determined by monitoring the formation of protoporphyrin IX. This can be done spectrophotometrically or fluorometrically, as protoporphyrin IX has a distinct absorbance and fluorescence spectrum compared to the non-fluorescent substrate.

-

Data Analysis: The rate of protoporphyrin IX formation is measured for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Whole-Plant Herbicide Efficacy Assay

This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.[12][13]

Experimental Workflow:

Methodology:

-

Plant Material: Seeds of susceptible and potentially resistant weed biotypes are planted in pots containing a suitable growing medium. Plants are grown in a greenhouse or growth chamber under controlled conditions.[13]

-

Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), plants are treated with a range of doses of this compound.[12] The herbicide is typically applied using a cabinet sprayer to ensure uniform coverage. An untreated control group is included for comparison.

-

Evaluation: After a set period (e.g., 14-21 days), the efficacy of the herbicide is assessed.[12] This is typically done by visual rating of plant injury (on a scale of 0% for no effect to 100% for complete death), measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control, and recording the plant survival rate.[13][14]

-

Data Analysis: The collected data is used to generate dose-response curves, from which parameters such as the GR50 (the dose required to cause a 50% reduction in growth) can be calculated. This allows for a quantitative comparison of the susceptibility of different plant biotypes to this compound.

Conclusion

This compound is a highly effective PPO-inhibiting herbicide with a potent mechanism of action that leads to rapid and effective weed control. Its ability to inhibit PPO enzymes that have developed resistance to other herbicides makes it a valuable tool in modern weed management strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new PPO-inhibiting herbicides to combat the ongoing challenge of herbicide resistance.

References

- 1. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [논문]Inhibition profile of this compound towards PPO2 target site mutations [scienceon.kisti.re.kr]

- 6. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]

- 7. Site directed mutagenesis studies of horseradish peroxidase - DORAS [doras.dcu.ie]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. escholarship.org [escholarship.org]

In-Depth Technical Guide to Trifludimoxazin (CAS No. 1258836-72-4)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Trifludimoxazin, with the CAS registry number 1258836-72-4, is a novel herbicide developed by BASF.[1][2] It is the first of the triazinone class of protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1][2] Its chemical name is 1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione.[1][2] this compound is particularly noted for its efficacy against a wide range of broadleaf weeds, including those that have developed resistance to other PPO inhibitors.[3]

Chemical Structure and Properties

This compound possesses a unique heterocyclic structure with fluorine substitutions that enhance its binding affinity to the PPO enzyme.[1][2] It is characterized as an odourless, off-white to beige crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁F₃N₄O₄S | [4] |

| Molecular Weight | 412.3 g/mol | [4] |

| Water Solubility | 1.78 mg/L (at 20.1°C and pH 7.88) | [2] |

| Soil Adsorption Coefficient (Koc) | 315–692 mL/g | [2] |

| pKa | 7.59 (at 20°C) | |

| Physical Form | Crystalline powder (solid) at room temperature | |

| Solubility in Organic Solvents | n-heptane: 0.027 g/LMethanol: 10.8 g/LToluene: 36 g/LAcetone: 423.8 g/LDichloromethane: 238.4 g/LEthyl acetate: 155.2 g/L |

Mechanism of Action

This compound functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), which is a critical enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

The inhibition of PPO leads to an accumulation of protoporphyrinogen IX. This excess protoporphyrinogen IX is exported from the chloroplasts and mitochondria into the cytoplasm, where it is oxidized to protoporphyrin IX by non-specific oxidases.[1] In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS cause rapid lipid peroxidation and the disruption of cell membranes, ultimately leading to cell death and the herbicidal effect.[1]

Synthesis

The synthesis of this compound is a multi-step process.[5] A general synthetic route is outlined below.

References

- 1. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1258836-72-4 | Benchchem [benchchem.com]

- 3. gaftp.epa.gov [gaftp.epa.gov]

- 4. This compound | C16H11F3N4O4S | CID 49831143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic route to the herbicide Trifludimoxazin_Chemicalbook [chemicalbook.com]

Trifludimoxazin herbicidal spectrum of activity

An In-Depth Technical Guide to the Herbicidal Spectrum of Activity of Trifludimoxazin

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide from the 1,3,5–triazinane chemical class.[1] It is being developed for the pre-plant burndown and pre-emergence control of a wide array of problematic annual broadleaf weeds and some annual grass species.[2][3] This technical guide provides a comprehensive overview of its mechanism of action, herbicidal spectrum, and performance, based on available research and experimental data. This compound is intended for use in various cropping systems, including cereals, corn, soybean, and pulse crops, as well as in tree crops and non-crop areas.[3][4]

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants.[5]

The key steps are:

-

PPO Enzyme Inhibition : this compound binds to the active site of the PPO enzyme, preventing it from catalyzing the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[6][7]

-

Accumulation of Protogen IX : This blockage leads to the accumulation of Protogen IX within the plant cells, specifically in the chloroplasts and mitochondria.[7]

-

Light-Dependent Peroxidation : The excess Protogen IX leaks from its normal pathway and, in the presence of light and oxygen, is rapidly oxidized into Proto IX. This process generates highly reactive singlet oxygen atoms.[6]

-

Cell Membrane Disruption : These reactive oxygen species cause rapid lipid peroxidation, leading to the destruction of cell membranes, loss of cellular integrity, and ultimately, plant death.[6]

Susceptible weeds typically show symptoms of injury within hours of application under optimal growing conditions and die within a few days.[2]

Herbicidal Spectrum of Activity

This compound provides effective pre-emergence and post-emergence (burndown) control of a diverse range of annual broadleaf weeds and certain annual grasses.[2] It is particularly effective against economically significant dicot species.[3]

Quantitative Efficacy Data

The following tables summarize the herbicidal efficacy of this compound from various field and greenhouse studies.

Table 1: Efficacy of Foliar-Applied this compound on Key Broadleaf Weeds

| Weed Species | Application Rate (g ai ha⁻¹) | Weed Control (%) | Source(s) |

|---|---|---|---|

| Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) | 12.5 | 94 | [8][9] |

| 25 | 99 | [8] | |

| Giant Ragweed (Ambrosia trifida) | 12.5 | 78 | [8][9] |

| 25 | 79 | [8] | |

| Horseweed (Conyza canadensis) | 12.5 - 25 | ≤ 20 | [8][9] |

| Glyphosate-Resistant Hairy Fleabane (Conyza sumatrensis) | (in mix with saflufenacil) | 100 |[5] |

Table 2: Efficacy of this compound Tank Mixtures for Pre-plant Burndown

| Weed Species | Herbicide Mixture | Weed Control (%) | Source(s) |

|---|---|---|---|

| Waterhemp (Amaranthus tuberculatus) | This compound + Glufosinate/Glyphosate/Paraquat/Saflufenacil | ≥ 91 | [8][9] |

| Giant Ragweed (Ambrosia trifida) | This compound + Glufosinate/Glyphosate/Paraquat/Saflufenacil | ≥ 91 | [8][9] |

| Palmer Amaranth (Amaranthus palmeri) | this compound (1.7 g/ha) + Glufosinate (450 g/ha) | 99 |[5] |

Table 3: Weed Control in Peanut with this compound-Based Systems

| Weed Species | Weed Control (%) | Evaluation Time | Source(s) |

|---|---|---|---|

| Palmer Amaranth (Amaranthus palmeri) | ≥ 91 | 13 WAA* | [10] |

| Wild Radish (Raphanus raphanistrum) | ≥ 96 | 5 WAA* | [10] |

| Annual Grasses | ≥ 97 | 13 WAA* | [10] |

*WAA: Weeks After Application

Activity on Herbicide-Resistant Weeds

A key advantage of this compound is its effectiveness against weed biotypes resistant to other herbicide modes of action, including glyphosate (Group 9) and ALS inhibitors (Group 2).[5] Furthermore, due to a unique binding mechanism, it has shown efficacy against weeds that have developed resistance to other PPO-inhibiting herbicides (Group 14/G).[2][3][5] Research indicates that this compound effectively inhibits mutated PPO2 enzymes from various Amaranthus species.[5] Its foliar efficacy on tall waterhemp and Palmer amaranth was not impacted by target-site mutations (such as ΔG210) that confer resistance to other PPO inhibitors like saflufenacil and fomesafen.[9]

Experimental Protocols

The efficacy data presented are derived from rigorous scientific studies, typically employing the following methodologies.

Field Efficacy and Crop Tolerance Trials

-

Experimental Design : Field experiments are commonly established as randomized complete block designs with multiple replications (typically 3 or 4).

-

Plot Size : Standard small-plot sizes are used, for example, 3 by 9 meters.

-

Application : Herbicides are applied using CO₂-pressurized backpack sprayers calibrated to deliver a specific volume of spray solution (e.g., 140-190 L ha⁻¹).

-

Treatments : Trials include this compound applied alone at various rates (e.g., 12.5 to 50 g ai ha⁻¹), in tank mixtures with other herbicides (e.g., glyphosate, glufosinate, saflufenacil), and compared against commercial standards and an untreated control.[8][9]

-

Evaluation : Weed control is assessed visually on a scale of 0% (no control) to 100% (complete weed death) at multiple intervals after application, such as 14, 21, and 28 days after application (DAA) or 2, 4, and 6 weeks after application (WAA).[8][9][10] Crop injury is also visually rated for symptoms like stunting or necrosis.[10]

-

Data Analysis : Data are subjected to analysis of variance (ANOVA), and means are separated using statistical tests like Fisher’s Protected LSD at a significance level of α=0.05.[10]

Greenhouse Bioassays

Greenhouse studies are often conducted to investigate specific interactions, such as herbicide antagonism or synergism, using methods like isobole analysis.[8] These controlled-environment studies allow for precise evaluation of herbicide performance on specific weed biotypes, including those with confirmed herbicide resistance.

Soil Mobility and Residual Activity

This compound exhibits soil residual activity, which is beneficial for providing extended weed control after application.[3][11] Field trials have demonstrated that this compound maintains a high level of broadleaf weed control for up to 80 days post-treatment, showing longer residual activity compared to other PPO inhibitors like saflufenacil at the same application rate.[2] Its vertical mobility in soil is influenced by soil texture but can be greater than that of other PPO herbicides like flumioxazin, particularly in sandy soils.[5] This characteristic makes it a valuable tool for weed management in conservation tillage systems.[3]

Conclusion

This compound is a potent, broad-spectrum PPO-inhibiting herbicide with significant utility for both burndown and residual control of key broadleaf weeds and some grasses. Its strong performance against many herbicide-resistant weed biotypes, including those resistant to other PPO inhibitors, establishes it as a valuable new tool for integrated weed management and resistance management strategies. The quantitative data from field and laboratory experiments confirm its high efficacy at low application rates, supporting its role in modern, sustainable agricultural systems.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Complementary activity of this compound and saflufenacil when used in combination for postemergence and residual weed control | Weed Science | Cambridge Core [resolve.cambridge.org]

- 3. cambridge.org [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1258836-72-4 | Benchchem [benchchem.com]

- 6. centerforfoodsafety.org [centerforfoodsafety.org]

- 7. Buy this compound (EVT-508304) | 1258836-72-4 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Trifludimoxazin's Toxicological Profile in Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a protoporphyrinogen oxidase (PPO) inhibiting herbicide, belonging to the Group 14 (WSSA) or Group G (HRAC) classification.[1] Its mode of action involves the inhibition of the PPO enzyme, a key component in the biosynthesis of chlorophyll in plants and heme in animals.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species (ROS), causing rapid cell membrane disruption and death in susceptible plants.[2][3] While effective for weed control, the non-specific nature of PPO inhibition raises concerns about its potential impact on non-target organisms that also rely on the heme biosynthesis pathway. This technical guide provides an in-depth analysis of the toxicological profile of this compound in various non-target organisms, based on available scientific data.

Toxicological Profile in Non-Target Vertebrates

Mammals

This compound generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[4] The primary target organs identified in repeat-dose studies are the liver and thyroid.

Data Presentation: Mammalian Toxicity

| Endpoint | Species | Value | Study Type | Source |

| Acute Oral LD50 | Rat (Rattus norvegicus) | >2000 mg/kg bw | Acute Oral Toxicity | [4] |

| Acute Dermal LD50 | Rat | >5000 mg/kg bw | Acute Dermal Toxicity | [5] |

| Acute Inhalation LC50 | Rat | >3.4 mg/L (4h) | Acute Inhalation Toxicity | [5] |

| Chronic Toxicity NOAEL | Rat | 10.7 mg/kg bw/day | 24-month dietary | [4] |

| Reproductive Toxicity NOAEL (Parental) | Rat | 21 mg/kg bw/day | Two-generation | [4] |

| Reproductive Toxicity NOAEL (Offspring) | Rat | 64 mg/kg bw/day | Two-generation | [4] |

| Developmental Toxicity NOAEL (Maternal) | Rabbit | Lower than developmental NOAEL | Developmental | |

| Developmental Toxicity NOAEL (Fetal) | Rabbit | Lower dose than maternal toxicity | Developmental |

Experimental Protocols: Mammalian Toxicity Testing

The toxicological data for mammals are typically generated following standardized OECD guidelines to ensure reproducibility and comparability.

-

Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD 420), for instance, involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small number of animals of a single sex (usually females).[3][6] Observations for signs of toxicity and mortality are made over a 14-day period.[3]

-

Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to the skin. A single dose is applied to a shaved area of the skin (typically in rats or rabbits) and covered with a porous gauze dressing for 24 hours.[7] Animals are observed for 14 days for signs of toxicity and mortality.[7]

-

Reproductive and Developmental Toxicity (OECD 416 and 414): Two-generation reproductive toxicity studies (OECD 416) involve the administration of the test substance to male and female animals (usually rats) for one generation, from before mating through to the weaning of their offspring. The offspring (F1 generation) are then selected to become the parents of the F2 generation. Developmental toxicity studies (OECD 414) involve administering the substance to pregnant females (usually rats or rabbits) during the period of organogenesis.

Birds

This compound shows low acute oral toxicity to birds but is more toxic when administered through the diet.[4] Reproductive studies have indicated potential effects on egg-laying and survival rates during egg development.[4]

Data Presentation: Avian Toxicity

| Endpoint | Species | Value | Study Type | Source |

| Acute Oral LD50 | Bobwhite quail, Mallard duck, Zebra finch | >2000 mg/kg bw | Acute Oral Toxicity | [4] |

| Dietary LC50 | Mallard duck (Anas platyrhynchos) | 561 mg a.i./kg diet | 5-day Dietary | [4] |

| Reproductive NOAEL | Mallard duck (Anas platyrhynchos) | 16 mg/kg bw/day | One-generation | [4] |

Experimental Protocols: Avian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a substance to birds after a single oral dose. The test substance is administered by gavage to birds (e.g., bobwhite quail or mallard duck) that have been fasted. The birds are then observed for at least 14 days for signs of toxicity and mortality.

-

Avian Dietary Toxicity Test (OECD 205): This guideline assesses the toxicity of a substance when administered in the diet. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration that is lethal to 50% of the test birds (LC50) is determined.

-

Avian Reproduction Test (OECD 206): This long-term study evaluates the effects of a substance on the reproductive success of birds. Adult birds are fed a diet containing the test substance for a period that includes egg-laying, incubation, and hatching. Endpoints such as the number of eggs laid, fertility, hatchability, and survival of offspring are measured.

Toxicological Profile in Non-Target Aquatic Organisms

Fish

This compound is reported to have low toxicity to fish, with no mortality observed up to its limit of water solubility.[4]

Data Presentation: Fish Toxicity

| Endpoint | Species | Value | Study Type | Source |

| Acute LC50 (96h) | Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish, Sheepshead minnow, Carp | >1.7 mg a.i./L | Acute Toxicity | [4] |

Experimental Protocols: Fish Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[2]

Aquatic Invertebrates

The toxicity of this compound to aquatic invertebrates is considered moderate.[8]

Data Presentation: Aquatic Invertebrate Toxicity

| Endpoint | Species | Value | Study Type | Source |

| Acute EC50 (48h) | Water flea (Daphnia magna) | Moderate Toxicity | Acute Immobilisation | [8] |

| Chronic NOEC (21d) | Water flea (Daphnia magna) | - | Reproduction | - |

Experimental Protocols: Aquatic Invertebrate Toxicity Testing

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia. Young daphnids are exposed to a series of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.

-

Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[9][10] The number of live offspring produced is the primary endpoint used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[10]

Toxicological Profile in Non-Target Terrestrial Invertebrates

Bees

This compound is considered to have low acute toxicity to adult honeybees through both contact and oral exposure.[4] However, some studies have indicated potential chronic risks to bee larvae.[11]

Data Presentation: Bee Toxicity

| Endpoint | Species | Value | Study Type | Source |

| Acute Contact LD50 | Honeybee (Apis mellifera) | >100 µg a.i./bee | Acute Contact | [4][8] |

| Acute Oral LD50 | Honeybee (Apis mellifera) | >100 µg a.i./bee | Acute Oral | [4][8] |

| Larval LD50 | Honeybee (Apis mellifera) | 46 µg a.i./bee | Larval Toxicity | [4] |

| Chronic Adult NOEL | Honeybee (Apis mellifera) | 10 µg a.i./bee/day | Chronic Dietary | [4] |

| Chronic Larval NOEL | Honeybee (Apis mellifera) | 6.3 µg a.i./bee | 22-day study | [4] |

Experimental Protocols: Bee Toxicity Testing

-

Honeybees - Acute Contact Toxicity Test (OECD 214): This test determines the contact toxicity of a substance to adult honeybees.[4] The test substance is applied directly to the dorsal thorax of the bees.[4] Mortality is recorded at 24, 48, and, if necessary, 72 and 96 hours to calculate the LD50.[4]

-

Honeybees - Acute Oral Toxicity Test (OECD 213): This guideline is used to assess the oral toxicity of a substance.[1] A group of bees is fed a sucrose solution containing the test substance for a defined period.[4] Mortality is observed at set intervals to determine the LD50.[1]

Soil Organisms

This compound shows low acute toxicity to soil macro-organisms like earthworms.[4] However, long-term exposure may inhibit reproduction.[4]

Data Presentation: Soil Organism Toxicity

| Endpoint | Species | Value | Study Type | Source |

| Acute LC50 (14d) | Earthworm (Eisenia fetida) | >500 mg a.i./kg dry soil | Acute Toxicity | [4] |

| Chronic NOEC (reproduction) | Earthworm (Eisenia andrei) | 154 mg a.i./kg dry soil | Reproduction | [4] |

Experimental Protocols: Soil Organism Toxicity Testing

-

Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms.[12] Adult earthworms are exposed to artificial soil treated with a range of concentrations of the test substance for 14 days.[8][12] The LC50 is determined based on mortality.[8]

-

Earthworm Reproduction Test (OECD 222): This chronic study assesses the sublethal effects of a substance on earthworm reproduction.[8] Adult earthworms are exposed to treated soil for 28 days, after which the adults are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[8] The number of juvenile worms is the primary endpoint.[8]

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[2] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals.[2][3] Heme is a vital component of hemoglobin, myoglobin, and cytochromes.

Signaling Pathway of PPO Inhibition-Induced Toxicity

Caption: PPO inhibition by this compound leads to oxidative stress and cellular damage.

Inhibition of PPO by this compound disrupts the normal heme biosynthetic pathway, leading to the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated substrate is then auto-oxidized to protoporphyrin IX, which is a potent photosensitizer.[13] In the presence of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen.[13] This surge in ROS leads to a state of oxidative stress within the cell, causing widespread damage to cellular components.[5] Key consequences include lipid peroxidation, which damages cell membranes, and oxidative damage to proteins and DNA. Ultimately, this cascade of events can trigger apoptosis (programmed cell death) and lead to the organ-specific toxicities observed in animal studies, such as hepatotoxicity and thyroid toxicity.

Experimental Workflow Visualization

The assessment of the toxicological profile of a chemical like this compound in non-target organisms follows a structured, tiered approach.

Caption: A tiered approach for assessing the ecotoxicological risk of pesticides.

Conclusion

This compound exhibits a varied toxicological profile across different non-target organisms. While its acute toxicity to vertebrates and adult bees is generally low, there are concerns regarding its effects on avian reproduction, bee larvae, and the reproductive capacity of soil organisms under chronic exposure scenarios. The primary mechanism of toxicity is well-understood to be the inhibition of the PPO enzyme, leading to oxidative stress-induced cellular damage. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is crucial for conducting thorough environmental risk assessments and ensuring the safe and responsible use of this herbicide. Further research into the specific downstream signaling pathways affected in non-target animals would provide a more complete picture of its toxicological profile.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. centerforfoodsafety.org [centerforfoodsafety.org]

- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chemotherapy Protocols [bccancer.bc.ca]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 12. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Trifludimoxazin mode of action on resistant weed biotypes

An In-depth Technical Guide to the Mode of Action of Trifludimoxazin on Resistant Weed Biotypes

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed for the control of a broad spectrum of broadleaf weeds.[1] Its introduction is particularly significant for managing weed biotypes that have developed resistance to other PPO inhibitors and herbicides with different modes of action, such as glyphosate.[1][2] This guide provides a detailed technical overview of this compound's mechanism of action, its efficacy against resistant weed biotypes, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: PPO Inhibition

This compound's herbicidal activity stems from its potent inhibition of the enzyme protoporphyrinogen IX oxidase (PPO or Protox).[3] This enzyme is critical in the tetrapyrrole biosynthesis pathway, where it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX).[3][4]

PPIX is a vital precursor for essential molecules:

-

Chlorophylls: Required for photosynthesis.

-

Heme: A component of cytochromes, necessary for electron transport chains in respiration and photosynthesis.[4]

Inhibition of PPO by this compound disrupts this pathway, leading to a cascade of cytotoxic events. The substrate, PPGIX, accumulates and leaks from the chloroplast into the cytoplasm.[3] In the cytoplasm, PPGIX is non-enzymatically oxidized to PPIX. This misplaced PPIX interacts with light and molecular oxygen to generate highly reactive singlet oxygen radicals (¹O₂).[3] These radicals initiate lipid peroxidation, destroying the integrity of cell membranes. The resulting cellular leakage leads to rapid tissue necrosis (browning and death) and ultimately, plant death.[4]

Efficacy on Herbicide-Resistant Weed Biotypes

A key advantage of this compound is its effectiveness against weed populations that have evolved target-site resistance to other PPO-inhibiting herbicides.[5] Resistance in weeds like Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) is often conferred by specific mutations in the PPO2 gene, which codes for the PPO enzyme.

Common resistance-conferring mutations include:

-

Glycine deletion at position 210 (ΔG210)

-

Arginine to Glycine substitution at position 128 (R128G)

-

Valine to Alanine substitution at position 361 (V361A)

Studies have shown that these mutations, which reduce the efficacy of herbicides like fomesafen and saflufenacil, do not confer cross-resistance to this compound.[5][6] Structural modeling suggests that this compound's binding to the PPO enzyme is less affected by these amino acid changes compared to other PPO inhibitors.[7]

References

- 1. Item - EVALUATION OF this compound, A NEW PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDE, FOR USE IN SOYBEAN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to this compound | Weed Science | Cambridge Core [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trifludimoxazin in a Protoporphyrinogen Oxidase (PPO) Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a potent herbicide belonging to the triazinone class of chemistry.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in animals.[2][3] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[4] Inhibition of PPO leads to the accumulation of Protogen IX, which is subsequently auto-oxidized in the cytoplasm to Proto IX. This accumulation of Proto IX, a potent photosensitizer, results in the light-dependent generation of reactive oxygen species (ROS), leading to rapid membrane damage and cell death.[3][4]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against the PPO enzyme.

Data Presentation

The inhibitory activity of this compound and other benchmark PPO inhibitors against wild-type and various resistant mutant forms of the Amaranthus spp. PPO2 enzyme is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity in vitro. Lower IC50 values indicate higher potency.

| Enzyme Variant | This compound IC50 (nM) | Lactofen IC50 (nM) | Fomesafen IC50 (nM) | Saflufenacil IC50 (nM) |

| Wild Type | 9 | 100 | 80 | 30 |

| R128G | 25 | >10000 | >10000 | 800 |

| R128M | 30 | >10000 | >10000 | 1500 |

| ΔG210 | 15 | 800 | 1200 | 250 |

| G399A | 8 | 150 | 100 | 50 |

| R128G + ΔG210 | 70 | >10000 | >10000 | 3000 |

| R128M + ΔG210 | 80 | >10000 | >10000 | 4000 |

Data compiled from studies on Amaranthus spp. PPO2 enzymes.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of PPO inhibitors like this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Recombinant PPO Enzyme Expression and Purification

This protocol describes the expression of PPO2 from a plant source (e.g., Amaranthus spp.) in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the PPO2 gene with a His-tag (e.g., pET vector)

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA affinity chromatography column

-

Dialysis tubing or desalting column

Procedure:

-

Transform the PPO2 expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PPO enzyme with Elution Buffer.

-

Remove the imidazole from the purified protein solution by dialysis against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) or by using a desalting column.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Verify the purity of the enzyme by SDS-PAGE. Store the purified enzyme at -80°C.

Preparation of Protoporphyrinogen IX (Protogen IX) Substrate

Protogen IX is unstable and must be freshly prepared before each assay by the reduction of Protoporphyrin IX (Proto IX).

Materials:

-

Protoporphyrin IX disodium salt

-

Sodium amalgam (handle with extreme care under a fume hood)

-

Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, degassed with nitrogen)

Procedure:

-

Dissolve a small amount of Proto IX in the anaerobic buffer.

-

Add a small piece of sodium amalgam to the Proto IX solution under a stream of nitrogen.

-

Gently agitate the solution until the characteristic red fluorescence of Proto IX disappears, indicating its reduction to Protogen IX.

-

Carefully remove the sodium amalgam. The resulting solution contains Protogen IX and should be used immediately.

In Vitro PPO Inhibition Assay (Fluorometric)

This assay measures the production of fluorescent Proto IX from the enzymatic oxidation of Protogen IX.

Materials:

-

Purified PPO enzyme

-

Freshly prepared Protogen IX substrate solution

-

This compound and other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween-20, 5 mM dithiothreitol (DTT)

-

96-well black microplate

-

Microplate fluorometer (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

-

Prepare a dilution series of this compound and other inhibitors in the Assay Buffer. Also, prepare a solvent control (e.g., DMSO).

-

In the wells of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or solvent control)

-

Purified PPO enzyme

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the freshly prepared Protogen IX substrate to each well.

-

Immediately start monitoring the increase in fluorescence over time using a microplate fluorometer. Take readings every 1-2 minutes for a total of 20-30 minutes.

-

Determine the initial reaction rates (v₀) from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro PPO inhibition assay.

Caption: Workflow for the in vitro PPO inhibition assay.

References

- 1. Enzyme saturation and inhibition kinetics studied from multiple progress curves recorded spectrophotometrically from single reaction mixtures for ADP-ribose pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]Inhibition profile of this compound towards PPO2 target site mutations [scienceon.kisti.re.kr]

- 3. Inhibition profile of this compound towards PPO2 target site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition profile of this compound towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Trifludimoxazin in Soil using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Trifludimoxazin (BAS 850 H) in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on established methodologies and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The procedure involves solvent extraction of this compound from soil samples, followed by a cleanup step and subsequent analysis by LC-MS/MS. The method has been validated to demonstrate acceptable accuracy, precision, and linearity.

Introduction

This compound is a protoporphyrinogen-oxidase (PPO) inhibiting herbicide used for the control of broadleaf and grass weeds in various agricultural settings.[1] Its presence and persistence in soil are of environmental interest, necessitating a reliable analytical method for its quantification. This application note provides a detailed protocol for the extraction and analysis of this compound in soil, enabling accurate determination of its residues.

Experimental

Sample Preparation

The extraction and cleanup procedure is critical for removing matrix interferences and concentrating the analyte.

Materials:

-

5 g soil sample

-

Methanol:water with 0.1% formic acid (70:30, v/v)

-

Cyclohexane:ethyl acetate (90:10, v/v)

-

Nitrogen evaporator

-

Methanol with 0.1% formic acid

-

Water with 0.1% formic acid

-

0.45 µm PTFE syringe filters

Protocol:

-

Weigh 5 g of the soil sample into a suitable container.

-

Extract the soil sample by shaking it twice with a solution of methanol:water with 0.1% formic acid (70:30, v/v).[2][3]

-

Combine the extracts and concentrate an aliquot to its aqueous remainder under a stream of nitrogen at 50°C.[3][4]

-

Perform a liquid-liquid partition with cyclohexane:ethyl acetate (90:10, v/v).[2][3][4]

-

Evaporate an aliquot of the organic phase to dryness using a nitrogen evaporator at 50°C.[2][3][4]

-

Reconstitute the residue in a solution of methanol:water with 0.1% formic acid (20:80, v/v).[2][3]

-

Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Injection Volume: 100 µL[2]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

-

Monitored Transitions: The analysis is conducted in Multiple Reaction Monitoring (MRM) mode. The primary and confirmatory transitions for this compound are monitored.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of the method as reported in the cited documents.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.1 µg/kg | [4] |

| Limit of Detection (LOD) | 0.026 µg/kg | [4] |

| Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| LOQ (0.1 µg/kg) | 70-120% | ≤20% | [4] |

| 10x LOQ (1.0 µg/kg) | 70-120% | ≤20% | [4] |

| Analyte | Quantitation Transition (m/z) | Confirmation Transition (m/z) | Reference |

| This compound | 413 → 74 | 413 → 134 | [2][4] |

Experimental Workflow

References

Application Notes and Protocols for the Experimental Use of Trifludimoxazin in Greenhouse Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Trifludimoxazin in greenhouse settings, based on findings from recent studies. This document includes detailed protocols for conducting efficacy trials, quantitative data on weed control, and a summary of its mode of action.

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1][2][3] It is classified as a Group G herbicide by the Herbicide Resistance Action Committee (HRAC).[4] This herbicide demonstrates both foliar and residual activity against a variety of problematic annual broadleaf and some grass weeds.[5] Notably, it has shown efficacy against weed biotypes resistant to other PPO inhibitors. This compound is being developed for use in various crops, including corn, soybean, and cotton, as well as for vegetation management.[5][6] Its mode of action involves the inhibition of the PPO enzyme, which is crucial for the biosynthesis of chlorophyll in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, forms protoporphyrin IX. This molecule causes the generation of reactive oxygen species, leading to the destruction of plant cell membranes and eventual cell death.[7]

Data Presentation

The following tables summarize the quantitative data from greenhouse trials on the efficacy of this compound, both alone and in combination with other herbicides, on various weed species.

Table 1: Efficacy of Foliar-Applied this compound on Various Weed Species

| Weed Species | Application Rate (g ai ha⁻¹) | Percent Control (%) | Days After Application (DAA) |

| Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) | 12.5 | 94 | 28 |

| Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) | 25 | 99 | 28 |

| Giant Ragweed (Ambrosia trifida) | 12.5 | 78 | 21 |

| Giant Ragweed (Ambrosia trifida) | 25 | 79 | 21 |

| Horseweed (Conyza canadensis) | 12.5 | ≤ 20 | 28 |

| Horseweed (Conyza canadensis) | 25 | ≤ 20 | 28 |

Table 2: Interaction of this compound with Other Herbicides in Greenhouse Trials

| Herbicide Combination | Target Weed Species | Interaction Type |

| This compound + Glyphosate | Waterhemp, Giant Ragweed | Additive |

| This compound + Glufosinate | Waterhemp, Giant Ragweed | Additive |

| This compound + Paraquat | Waterhemp, Giant Ragweed | Slightly Antagonistic |

| This compound + Saflufenacil | Giant Ragweed | Synergistic |

Experimental Protocols

The following are detailed methodologies for conducting greenhouse trials to evaluate the efficacy of this compound. These protocols are a synthesis of methods reported in various studies.

Plant Material and Growth Conditions

-

Seed Sourcing and Germination: Obtain seeds of the target weed species (e.g., Waterhemp, Giant Ragweed). For species with dormancy, such as Giant Ragweed, stratify seeds in a moist sand-to-soil mixture for approximately 4 weeks to promote germination.[1] Sow seeds in greenhouse flats containing a commercial potting mix.

-

Transplanting and Potting: After germination and cotyledon expansion, transplant seedlings into individual pots (e.g., 10x10 cm square pots or 9 cm diameter round pots).[1][5] A recommended soil mixture is a 2:1 ratio of potting soil to sand.[1]

-

Greenhouse Environment: Maintain controlled environmental conditions. Specific conditions may vary depending on the plant species.

-